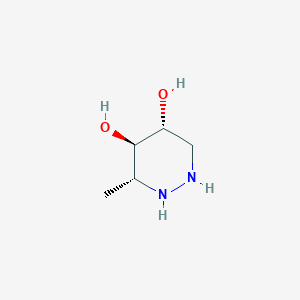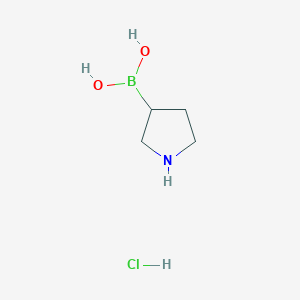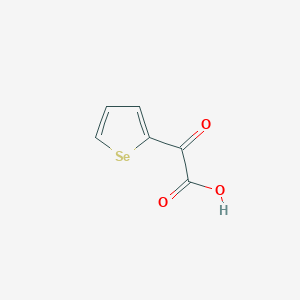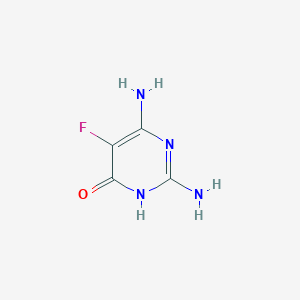![molecular formula C10H16N2O15P3+ B13109206 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-](/img/structure/B13109206.png)
2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- is a complex organic compound with significant applications in various scientific fields. It is known for its role in optimizing modified mRNA delivery, particularly in cardiac applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- involves multiple steps. The process typically starts with the preparation of the pyrimidinedione core, followed by the attachment of the arabinofuranosyl group and the subsequent phosphorylation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and purity of the product, and implementing efficient purification techniques. The use of automated systems and advanced analytical tools is crucial in maintaining the high standards required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: Utilized in the development of therapeutic agents, particularly in the optimization of mRNA delivery for cardiac applications.
Industry: Employed in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- involves its interaction with specific molecular targets and pathways. It is known to optimize the delivery of modified mRNA, which can enhance the expression of therapeutic proteins in target cells. The compound’s unique structure allows it to efficiently bind and stabilize mRNA, facilitating its uptake and translation within cells .
Comparación Con Compuestos Similares
Similar Compounds
Pseudouridine 5’-triphosphate: Another nucleoside analog used in mRNA research.
N1-Methylpseudouridine-5’-triphosphate: Similar in structure but with a methyl group at the N1 position.
Cytidine Impurity 9: A related compound used in nucleic acid research.
Uniqueness
2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- stands out due to its specific modifications that enhance mRNA delivery and stability. Its unique structure allows for more efficient interactions with cellular machinery, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H16N2O15P3+ |
|---|---|
Peso molecular |
497.16 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[[hydroperoxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H15N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(24-9)3-23-28(18)26-30(21,22)27-29(19,20)25-17/h2,5-7,9,13-14H,3H2,1H3,(H3-,11,15,16,17,19,20,21,22)/p+1/t5-,6-,7+,9-/m1/s1 |
Clave InChI |
YSFJSWDBECJWRT-JAGXHNFQSA-O |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)




![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)

![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)




